
(1E)-3-(Methoxymethyl)-3-methyl-1-(4-nitrophenyl)triaz-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-3-(Methoxymethyl)-3-methyl-1-(4-nitrophenyl)triaz-1-ene is a synthetic organic compound that belongs to the class of triazene derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-3-(Methoxymethyl)-3-methyl-1-(4-nitrophenyl)triaz-1-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method might involve the reaction of a methoxymethylating agent with a triazene precursor in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing efficient purification techniques to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-3-(Methoxymethyl)-3-methyl-1-(4-nitrophenyl)triaz-1-ene can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1E)-3-(Methoxymethyl)-3-methyl-1-(4-nitrophenyl)triaz-1-ene can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, triazene derivatives are often studied for their potential therapeutic properties. They may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects. Research into this compound could reveal similar applications.
Industry
In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its chemical properties could make it suitable for use in coatings, adhesives, or other industrial products.
Mécanisme D'action
The mechanism of action of (1E)-3-(Methoxymethyl)-3-methyl-1-(4-nitrophenyl)triaz-1-ene would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1E)-3-(Methoxymethyl)-3-methyl-1-phenyltriaz-1-ene: Similar structure but without the nitro group.
(1E)-3-(Methoxymethyl)-3-methyl-1-(4-aminophenyl)triaz-1-ene: Similar structure with an amino group instead of a nitro group.
Uniqueness
The presence of the nitro group in (1E)-3-(Methoxymethyl)-3-methyl-1-(4-nitrophenyl)triaz-1-ene may impart unique chemical and biological properties compared to its analogs
Propriétés
Numéro CAS |
90476-19-0 |
|---|---|
Formule moléculaire |
C9H12N4O3 |
Poids moléculaire |
224.22 g/mol |
Nom IUPAC |
1-methoxy-N-methyl-N-[(4-nitrophenyl)diazenyl]methanamine |
InChI |
InChI=1S/C9H12N4O3/c1-12(7-16-2)11-10-8-3-5-9(6-4-8)13(14)15/h3-6H,7H2,1-2H3 |
Clé InChI |
YUXBZJIOQIWZTL-UHFFFAOYSA-N |
SMILES canonique |
CN(COC)N=NC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


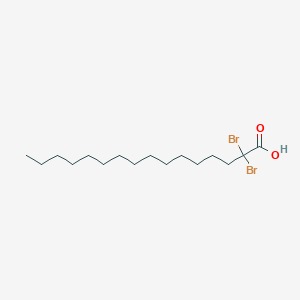
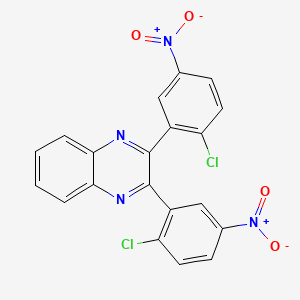
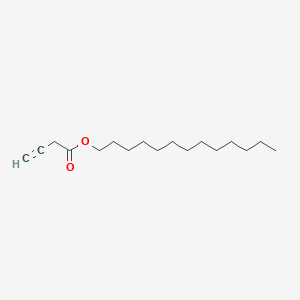
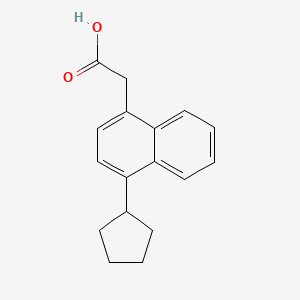
![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine](/img/structure/B14357186.png)
![4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline](/img/structure/B14357194.png)
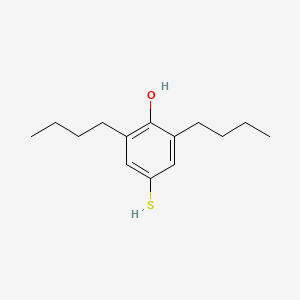
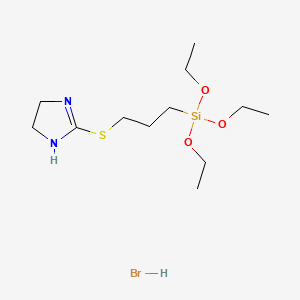


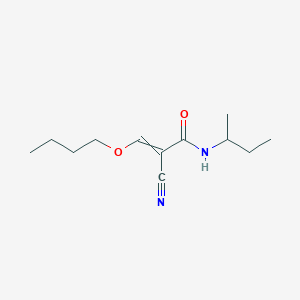
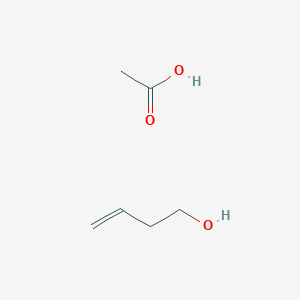
![Bis[2-(pentabromophenoxy)ethyl] butanedioate](/img/structure/B14357225.png)

